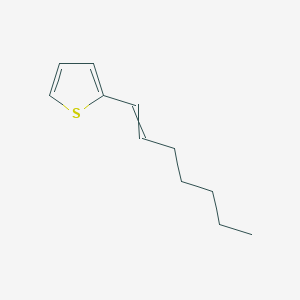

2-(Hept-1-EN-1-YL)thiophene

Description

Properties

CAS No. |

230639-20-0 |

|---|---|

Molecular Formula |

C11H16S |

Molecular Weight |

180.31 g/mol |

IUPAC Name |

2-hept-1-enylthiophene |

InChI |

InChI=1S/C11H16S/c1-2-3-4-5-6-8-11-9-7-10-12-11/h6-10H,2-5H2,1H3 |

InChI Key |

DWMIMYVNIYMSOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Sonogashira Coupling Followed by Selective Semi-Reduction

One of the most effective routes to 2-(Hept-1-en-1-yl)thiophene involves a two-step process starting from 2-iodothiophene and hept-1-yne:

Step 1: Sonogashira Coupling

2-iodothiophene is reacted with 1-heptyne in the presence of palladium catalyst Pd(PPh3)2Cl2 (5 mol%) and copper iodide (10 mol%) in tetrahydrofuran (THF) under nitrogen atmosphere with piperidine as the base. This reaction proceeds at room temperature over 3 hours, yielding 2-(hept-1-yn-1-yl)thiophene in approximately 88% yield.

This step forms a carbon-carbon triple bond attached to the thiophene ring.Step 2: Stereoselective Semi-Reduction

The alkyne intermediate is then subjected to a stereoselective semi-reduction to convert the triple bond into a cis-alkene (Z-configuration), yielding 2-(Hept-1-en-1-yl)thiophene. Lithium diisopropylamide (LDA) is used to generate a lithiated intermediate, followed by iodine quenching to introduce an iodine substituent at the 5-position if desired. The crude product is purified by column chromatography.

This method achieves high stereoselectivity and good overall yield (53% for iodinated intermediate, with further optimization possible for the alkene product).

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-iodothiophene + 1-heptyne | Pd(PPh3)2Cl2, CuI, THF, piperidine, RT, 3 h | 2-(hept-1-yn-1-yl)thiophene | 88 |

| 2 | 2-(hept-1-yn-1-yl)thiophene + LDA + I2 | THF, -40 to 0 °C, 1 h | 2-(hept-1-en-1-yl)thiophene (Z) | 53 (iodinated intermediate) |

This method is described in detail in a synthetic study focusing on polyunsaturated thiophene analogues, highlighting the efficiency and selectivity of the Sonogashira coupling and subsequent transformations.

Alternative Olefination via Aldehyde Condensation (Wittig or Knoevenagel-type)

A related approach to aryl olefins involves the condensation of aryl aldehydes with aliphatic aldehydes in the presence of malononitrile and acid/base catalysts, yielding aryl olefins with trans selectivity. Although this method is more general for aryl olefins, it can be adapted for thiophene derivatives:

Process Overview:

Reaction of 2-formylthiophene (2-thiophenecarboxaldehyde) with heptanal in the presence of malononitrile and catalytic acid or base affords the corresponding 2-(hept-1-en-1-yl)thiophene derivative. This process can be performed in a single step with good yields and selectivity for the trans isomer.-

- Single-step process

- Good yields with trans-selectivity

- Mild reaction conditions

-

- Requires availability of 2-thiophenecarboxaldehyde

- May produce trans isomer predominantly, while the Sonogashira route favors cis isomer

This method is documented in patent literature for aryl olefin synthesis and can be adapted for 2-(Hept-1-en-1-yl)thiophene preparation.

Catalytic Cross-Coupling and Decarboxylative Coupling Methods

Recent advances in palladium-catalyzed cross-coupling and decarboxylative coupling provide alternative routes to substituted thiophenes:

Decarboxylative Cross-Coupling:

Using PdCl2(Cy*Phine)2 catalyst and cesium carbonate base in tetrahydrofuran or 1,4-dioxane, heteroaryl chlorides such as 2-chlorothiophene can be coupled with alkynyl carboxylic acids to form alkynyl-substituted thiophenes. Subsequent reduction or functional group manipulation can yield the alkene derivative.Tandem Sonogashira/Decarboxylative Cross-Coupling:

This one-pot approach allows synthesis of symmetric or asymmetric di(heteroaryl)alkynes, which can be further transformed to vinyl derivatives.-

- Pd catalyst loading: 1–5 mol%

- Base: Cs2CO3

- Temperature: 80–120 °C

- Solvents: THF, 1,4-dioxane

- Reaction times: 12–24 hours

While these methods are more complex, they offer versatility for functionalized thiophene derivatives and can be adapted for 2-(Hept-1-en-1-yl)thiophene synthesis.

Analytical Data and Characterization

The key intermediates and final products in these preparation methods are characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $$^{1}H$$ NMR confirms the vinyl proton signals and thiophene ring protons.

- $$^{13}C$$ NMR identifies the sp2 carbons of the alkene and thiophene carbons.

High-Resolution Mass Spectrometry (HRMS):

Confirms molecular weights and isotopic patterns consistent with 2-(Hept-1-en-1-yl)thiophene and intermediates.High-Performance Liquid Chromatography (HPLC):

Used to assess purity and reaction completion.Infrared (IR) Spectroscopy:

Identifies characteristic C=C stretching and thiophene ring vibrations.

These analytical techniques ensure the structural integrity and purity of the synthesized compounds.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sonogashira Coupling + Reduction | 2-iodothiophene + 1-heptyne | Pd(PPh3)2Cl2, CuI, piperidine, LDA, I2 | RT, THF, -40 to 0 °C | 53–88 | High stereoselectivity, cis-alkene formed |

| Aldehyde Condensation (Knoevenagel) | 2-thiophenecarboxaldehyde + heptanal | Malononitrile, acid/base catalyst | Mild, single-step | Good | Predominantly trans isomer |

| Pd-Catalyzed Decarboxylative Coupling | 2-chlorothiophene + alkynyl acid | PdCl2(Cy*Phine)2, Cs2CO3 | 80–120 °C, THF or dioxane | Moderate | Versatile, can be tandem with Sonogashira |

Chemical Reactions Analysis

2-(Hept-1-EN-1-YL)thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The oxidation of thiophene derivatives can lead to the formation of thiophene 1-oxides and thiophene 1,1-dioxides.

Reduction: Reduction reactions of thiophene derivatives can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Substitution reactions, such as halogenation and alkylation, can be performed on the thiophene ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Hept-1-EN-1-YL)thiophene depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, thiophene-based drugs may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

In material science, the electronic properties of thiophene derivatives are crucial for their function as organic semiconductors. The conjugated π-electron system in the thiophene ring allows for efficient charge transport, making these compounds suitable for use in electronic devices .

Comparison with Similar Compounds

2-(Cyclopent-1-en-3-yl)thiophene

2-(tert-Butyl)thiophene

- Structure : Bulky tert-butyl group at the 2-position.

- Physical Properties : Higher molecular weight and boiling point than unsubstituted thiophene (85°C) due to increased van der Waals forces .

- Chemical Reactivity :

- The electron-donating tert-butyl group activates the thiophene ring for electrophilic substitutions, directing incoming electrophiles to specific positions.

- In contrast, the heptene chain’s conjugated double bond may exhibit weaker electron-donating effects, altering regioselectivity.

Ethynyl-Substituted Thiophenes

- Structure : Ethynyl (sp-hybridized) groups, such as in [6-[2-(trimethylsilyl)-1-ethynyl]-2-pyridyl]-1-ethynyl]thiophene .

- Electronic Properties: Ethynyl groups enhance conjugation, improving charge transfer for applications in molecular electronics and nonlinear optics.

- Comparison : The heptene chain’s sp²-hybridized double bond offers less effective conjugation than ethynyl groups, limiting electronic communication in materials science applications .

Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| Thiophene | 84.14 | 85 | Insoluble in water |

| 2-(tert-Butyl)thiophene | 154.26 | ~180 (estimated) | Low water solubility |

| 2-(Hept-1-en-1-yl)thiophene | 194.33 (estimated) | ~250 (estimated) | Soluble in organic solvents |

Notes:

Chemical Reactivity

- Electrophilic Substitution : Thiophene derivatives undergo reactions like nitration and sulfonation. Electron-donating groups (e.g., tert-butyl) enhance reactivity, while heptene’s conjugation may moderately activate the ring .

- Synthetic Flexibility : Linear alkenes like heptene allow for post-functionalization (e.g., hydrogenation, epoxidation), unlike rigid cyclic substituents .

Biological Activity

2-(Hept-1-EN-1-YL)thiophene is a compound belonging to the thiophene family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, structure-activity relationships, and relevant case studies.

Overview of Thiophene Derivatives

Thiophenes are five-membered heterocyclic compounds containing sulfur, which exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. The unique properties of thiophenes make them valuable in medicinal chemistry, leading to the development of various pharmaceutical agents. The biological activities of thiophene derivatives are often attributed to their ability to interact with multiple biological targets.

Antimicrobial Activity

Thiophene derivatives, including 2-(Hept-1-EN-1-YL)thiophene, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain thiophene derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Research has shown that thiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, 2-(Hept-1-EN-1-YL)thiophene has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies revealed that this compound could significantly reduce cell viability in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values below 25 μM .

Anti-inflammatory Effects

Thiophenes are also recognized for their anti-inflammatory properties. Compounds containing the thiophene moiety have been shown to inhibit cyclooxygenases (COX), which are enzymes involved in the inflammatory process. The anti-inflammatory activity is linked to the ability of these compounds to modulate inflammatory cytokines and reduce oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of 2-(Hept-1-EN-1-YL)thiophene can be influenced by its structural features. Key aspects include:

- Substituents : The presence of alkyl chains and functional groups can enhance or diminish biological activity.

- Aromaticity : The aromatic nature of thiophenes contributes to their lipophilicity, facilitating membrane permeability and interaction with biological targets.

- Sulfur Atom : The sulfur atom in the thiophene ring enhances hydrogen bonding capabilities, improving binding affinity to receptors involved in various therapeutic pathways .

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated a series of thiophene derivatives for their antimicrobial efficacy. Among them, 2-(Hept-1-EN-1-YL)thiophene showed promising results against a panel of bacterial strains. The structure was optimized through SAR studies to enhance its potency against resistant strains .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, 2-(Hept-1-EN-1-YL)thiophene was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction being elucidated through flow cytometry analysis .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(Hept-1-en-1-yl)thiophene?

- Methodological Answer :

- Pd-catalyzed cross-coupling : Utilize Stille or Suzuki-Miyaura reactions with 2-bromothiophene and hept-1-en-1-yl organometallic reagents (e.g., boronic acids or stannanes). Optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent systems (e.g., THF or DMF) .

- Electrophilic substitution : React thiophene derivatives with hept-1-en-1-yl electrophiles under acidic conditions (e.g., H₂SO₄ for sulfonation at the 2-position) .

- Functionalization of pre-synthesized thiophenes : Use thionyl chloride (SOCl₂) to activate carboxylic acid intermediates for subsequent coupling .

Q. How is NMR spectroscopy utilized in characterizing 2-(Hept-1-en-1-yl)thiophene?

- Methodological Answer :

- ¹H NMR : Identify proton environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm and alkene protons from the heptenyl group at δ 5.2–5.8 ppm). Coupling patterns confirm substituent positions .

- ¹³C NMR : Assign carbons via DEPT or HSQC spectra; thiophene carbons typically appear at 125–140 ppm, while alkene carbons resonate at 110–130 ppm .

Q. What analytical techniques confirm the purity of synthesized 2-(Hept-1-en-1-yl)thiophene?

- Methodological Answer :

- GC-MS : Monitor molecular ion peaks (e.g., m/z = 164.27 for C₁₀H₁₂S) and fragmentation patterns .

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity .

Advanced Research Questions

Q. How can researchers address contradictory data in the regioselectivity of electrophilic substitution on 2-(Hept-1-en-1-yl)thiophene?

- Methodological Answer :

- Comparative reaction studies : Vary electrophiles (e.g., NO₂⁺, SO₃H⁺) and reaction conditions (temperature, solvent polarity) to map substituent effects .

- Computational modeling : Perform DFT calculations (e.g., using Gaussian or ORCA) to predict charge distribution and transition states, resolving ambiguities in experimental regioselectivity .

Q. What computational methods predict the electronic properties of 2-(Hept-1-en-1-yl)thiophene for optoelectronic applications?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV via DFT/B3LYP/6-311++G(d,p)) to assess charge-transfer potential .

- Global reactivity descriptors : Use ionization potential (IP) and electron affinity (EA) to quantify electrophilicity/nucleophilicity indices .

Q. How can reaction yields be optimized in Pd-catalyzed cross-coupling syntheses of 2-(Hept-1-en-1-yl)thiophene?

- Methodological Answer :

- Catalyst screening : Test Pd(OAc)₂, PdCl₂(PPh₃)₂, or Buchwald-Hartwig ligands (e.g., XPhos) to enhance turnover.

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for improved solubility and reduced side reactions .

Q. What experimental approaches study the thermodynamic stability of 2-(Hept-1-en-1-yl)thiophene under varying conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under inert atmospheres.

- Reaction calorimetry : Quantify heat of formation (ΔHf) using bomb calorimetry, referencing thiophene derivatives in NIST databases .

Methodological Considerations

Q. How to design experiments to study the conjugation effects of the heptenyl substituent on thiophene’s electronic properties?

- Methodological Answer :

- UV-Vis spectroscopy : Compare λmax values in solvents of varying polarity to assess π→π* transitions.

- Cyclic voltammetry : Measure oxidation/reduction potentials to determine bandgap alignment with donor/acceptor materials .

Q. What safety precautions are critical during the synthesis of 2-(Hept-1-en-1-yl)thiophene?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.